3-Bromo-4-butylpyridine

Catalog No.
S14488237
CAS No.
85452-83-1
M.F
C9H12BrN
M. Wt
214.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-butylpyridine

CAS Number

85452-83-1

Product Name

3-Bromo-4-butylpyridine

IUPAC Name

3-bromo-4-butylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

InChI

InChI=1S/C9H12BrN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3

InChI Key

DZXXDZAXBPLBRX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)Br

3-Bromo-4-butylpyridine (CAS 85452-83-1) is a highly versatile, lipophilic halogenated heterocycle utilized extensively as a precursor in transition-metal-catalyzed cross-coupling and C-H functionalization workflows. Featuring a reactive bromine atom at the 3-position and a solubilizing, sterically demanding butyl chain at the 4-position, this compound serves as a critical intermediate for synthesizing complex 1,1-diarylalkanes, conformationally restricted pharmaceutical active ingredients, and advanced organic materials. Its primary procurement value lies in its dual functionality: the bromine enables selective Suzuki, Heck, and Stille couplings, while the butyl group enhances solubility in non-polar media and governs the steric environment of the resulting coupled products [1].

Substituting 3-bromo-4-butylpyridine with shorter-chain homologs like 3-bromo-4-methylpyridine or the unsubstituted 3-bromopyridine fundamentally alters both reaction efficiency and product characteristics. In late-stage functionalization, the length of the alkyl chain directly impacts the stability and yield of transient intermediates; for instance, shorter chains are more prone to lower yields and side reactions during heterobenzylic C-H activation. Furthermore, the absence of the butyl group drastically reduces the compound's lipophilicity, complicating extraction protocols in large-scale syntheses and failing to provide the necessary steric bulk required to restrict rotation in sterically demanding biaryl ligand frameworks [1].

Enhanced Yield in Polar Heterobenzylic C-H Chlorination

In comparative studies of polar C-H chlorination strategies utilizing trifluoromethanesulfonyl chloride (TfCl) and a mild base, the length of the alkyl chain on the pyridine ring significantly influenced the efficiency of monochlorination. 3-Bromo-4-butylpyridine demonstrated higher processability, yielding the desired heterobenzylic chloride at an 85% calibrated NMR yield. In contrast, the shorter-chain analog 3-bromo-4-methylpyridine achieved only a 70% yield under identical conditions, with the remaining mass balance often lost to less efficient conversion or side reactions [1].

Evidence DimensionCalibrated NMR yield of heterobenzylic chloride
Target Compound Data85% yield (3-Bromo-4-butylpyridine)
Comparator Or Baseline70% yield (3-Bromo-4-methylpyridine)
Quantified Difference15% absolute higher yield
Conditions10 mol% TfCl, 90 °C, 16 h, polar mechanism

Higher precursor conversion efficiency reduces waste and simplifies purification when generating complex azaheterobenzyl chlorides for downstream nucleophilic or cross-electrophile couplings.

Lipophilicity and Organic Solvent Compatibility

The incorporation of the 4-butyl chain significantly shifts the partition coefficient of the pyridine core compared to its less substituted analogs. Based on standard predictive models, 3-bromo-4-butylpyridine exhibits a LogP of approximately 3.4, whereas 3-bromopyridine has a LogP of roughly 1.5, and 3-bromo-4-methylpyridine sits near 2.0. This increase of over 1.4 log units translates to exponentially greater solubility in non-polar hydrocarbon solvents (e.g., hexanes, toluene) and drastically improves partitioning into the organic phase during aqueous workups [1].

Evidence DimensionCalculated Octanol-Water Partition Coefficient (LogP)
Target Compound Data~3.4
Comparator Or Baseline~2.0 (3-bromo-4-methylpyridine) and ~1.5 (3-bromopyridine)
Quantified Difference>1.4 log units higher lipophilicity
ConditionsStandard predictive lipophilicity modeling

Enhanced lipophilicity streamlines large-scale extraction processes and ensures complete dissolution in non-polar catalytic systems, preventing premature precipitation of intermediates.

Steric Hindrance for Controlled Biaryl Axis Conformation

During transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings) at the 3-position, the adjacent 4-butyl group provides substantial ortho-steric hindrance compared to unsubstituted 3-bromopyridine. This steric bulk is critical for restricting the free rotation of the newly formed biaryl bond, an essential feature when designing conformationally restricted ligands or specific receptor antagonists. The butyl chain's larger spatial profile compared to a methyl group ensures a more rigid conformational lock in the target molecule [1].

Evidence DimensionOrtho-steric bulk (A-value proxy)
Target Compound DataButyl group (high steric encumbrance)
Comparator Or BaselineHydrogen (3-bromopyridine, minimal encumbrance)
Quantified DifferenceSignificant restriction of biaryl bond rotation
ConditionsPost-cross-coupling biaryl system

Procurement of the 4-butyl variant is necessary when downstream applications require a specific steric pocket fit or restricted rotational freedom that shorter chains or unsubstituted rings cannot provide.

Synthesis of Complex 1,1-Diarylalkanes via Cross-Electrophile Coupling

Benefiting from its high yield in heterobenzylic C-H chlorination, 3-bromo-4-butylpyridine is a highly effective starting material for generating azaheterobenzyl chlorides. These intermediates are subsequently used in Ni-catalyzed cross-electrophile couplings to synthesize complex 1,1-diarylalkane frameworks, which are valuable in pharmaceutical discovery [1].

Development of Conformationally Restricted Receptor Antagonists

The ortho-steric bulk provided by the 4-butyl group adjacent to the 3-bromo coupling site makes this compound highly suitable for synthesizing conformationally restricted active pharmaceutical ingredients, such as specific receptor antagonists where precise spatial arrangement of the biaryl axis is required for target binding [2].

Lipophilic Ligand Design for Homogeneous Catalysis

Due to its significantly higher LogP compared to 3-bromopyridine, 3-bromo-4-butylpyridine is an excellent precursor for synthesizing highly lipophilic bipyridine or terpyridine ligands. These ligands ensure that the resulting homogeneous transition-metal catalysts remain fully soluble in non-polar organic solvents during industrial-scale transformations [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

213.01531 g/mol

Monoisotopic Mass

213.01531 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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